Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate

概要

説明

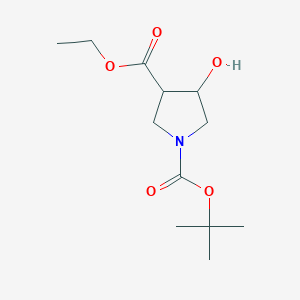

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate, also known as Boc-HPy-OEt, is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol. It is widely used in various scientific experiments due to its unique chemical properties and versatility.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate can be synthesized through a multi-step process involving the protection of the hydroxyl group and the esterification of the carboxyl group. The synthesis typically starts with the protection of the hydroxyl group using a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

化学反応の分析

Types of Reactions

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H21NO5

- CAS Number : 1523541-94-7

- IUPAC Name : 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate

The compound features a pyrrolidine ring with hydroxyl and carboxyl functional groups, which contribute to its reactivity and utility in synthetic pathways.

Pharmaceutical Applications

-

Intermediate for Drug Synthesis :

- Ethyl 1-Boc-4-hydroxypyrrolidine-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and viral infections. Its derivatives have been explored for their inhibitory effects on enzymes such as neuraminidase, which is relevant in treating influenza virus infections .

- Synthesis of Bioactive Compounds :

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Starting from glycine ethyl ester, the compound undergoes various reactions including:

Table: Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | Glycine ethyl ester, halogenated reagent |

| 2 | Closed-loop reaction | Ethyl acrylate, lithium tert-butoxide |

| 3 | Coupling reaction | Vinyl boron anhydride, palladium acetate |

| 4 | Catalytic hydrogenation | Ruthenium catalyst |

| 5 | Hydrolysis and deprotection | Acidic conditions |

Research Findings

Recent studies have highlighted the efficiency of this compound in synthesizing compounds with potential therapeutic applications. For example:

- Influenza Virus Inhibitors : Research demonstrated that derivatives of this compound could act as effective inhibitors of neuraminidase, showcasing its potential role in antiviral drug development .

- Antioxidant Applications : The compound has also been investigated for its antioxidant properties, contributing to health and nutrition fields by providing protective effects against oxidative stress .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Neuraminidase Inhibition :

- Synthesis of Novel Amino Acids :

作用機序

The mechanism of action of Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, leading to changes in their structure and function .

類似化合物との比較

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

Pyrrolidine derivatives: These compounds share a similar pyrrolidine ring structure but differ in their functional groups and substituents.

Indole derivatives: Although structurally different, indole derivatives exhibit similar biological activities and are used in similar research applications.

Uniqueness

The uniqueness of this compound lies in its combination of a protected hydroxyl group and an ester group, which provides versatility in chemical reactions and applications. This makes it a valuable compound in various fields of scientific research .

生物活性

Ethyl 1-boc-4-hydroxypyrrolidine-3-carboxylate (C₁₂H₂₁N₁O₅) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a tert-butyloxycarbonyl (Boc) protecting group and an ethyl ester. Its molecular weight is approximately 259.3 g/mol, and it is typically presented as an oil at room temperature, sensitive to moisture, requiring refrigeration for stability .

The biological activity of this compound is primarily mediated through its interaction with various enzymes and metabolic pathways. The compound can act as both a substrate and an inhibitor in enzymatic reactions, affecting the activity of specific enzymes involved in metabolic processes. Key mechanisms include:

- Enzyme Interaction : It influences the activity of esterases, which play a crucial role in drug metabolism.

- Cell Signaling Modulation : The compound can alter cellular signaling pathways, potentially impacting gene expression and cellular responses to stimuli.

Hepatoprotective Properties

Research indicates that this compound exhibits hepatoprotective effects. Studies demonstrate its ability to protect liver cells from damage induced by toxic agents such as carbon tetrachloride (CCl₄). The compound's protective mechanism may involve the modulation of oxidative stress pathways and the reduction of inflammatory responses in liver tissues .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown significant inhibition rates against collagen type I alpha 1 (COL1A1), which is involved in fibrotic processes. The inhibition rates observed ranged from 31.18% to 49.34%, indicating potential applications in treating liver fibrosis .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrrolidine derivatives, which also exhibit biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl trans-1-boc-4-hydroxypyrrolidine-3-carboxylate | C₁₂H₂₁N₁O₅ | Different stereochemistry affecting biological activity |

| Tert-butyl (3R,4S)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate | C₁₁H₂₁N₁O₃ | Lacks carboxylic acid functionality |

| 1-tert-butyl 3-methyl 4-hydroxypyrrolidine-1-carboxylic acid | C₁₂H₂₃N₁O₄ | Contains a methyl substituent at the 3-position |

The unique combination of functional groups and stereochemistry in this compound contributes to its distinct biological activities compared to similar compounds.

特性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBUFXKTKCCCKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。